molecular formula C17H23Cl2NO4 B14811130 tert-Butyl (2S,4R)-4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14811130
M. Wt: 376.3 g/mol
InChI Key: DLZPQIYCGAVHKR-QWRGUYRKSA-N
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Description

tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common steps in the synthesis may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the dichloro-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Protection and deprotection steps: Protecting groups like tert-butyl are used to protect reactive functional groups during the synthesis and are removed in the final steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification techniques: Using methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The dichloro group can be reduced to a dihydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be used in assays to test its activity against various enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Pyrrolidine derivatives are known for their pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, pyrrolidine derivatives exert their effects by interacting with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives such as:

Uniqueness

The uniqueness of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl protecting group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H23Cl2NO4

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23Cl2NO4/c1-17(2,3)24-16(22)20-8-10(7-11(20)9-21)14-13(23-4)6-5-12(18)15(14)19/h5-6,10-11,21H,7-9H2,1-4H3/t10-,11-/m0/s1

InChI Key

DLZPQIYCGAVHKR-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C2=C(C=CC(=C2Cl)Cl)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C2=C(C=CC(=C2Cl)Cl)OC

Origin of Product

United States

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